3-(4-Methoxyphenyl)-2-oxazolidinone

Description

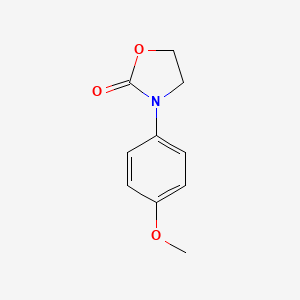

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-2-8(3-5-9)11-6-7-14-10(11)12/h2-5H,6-7H2,1H3 |

InChI Key |

DXUZFBOIBFYENZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCOC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 2 Oxazolidinone and Its Structural Analogs

Direct Synthesis Approaches to the 2-Oxazolidinone (B127357) Ring System

Direct methods for the formation of the 2-oxazolidinone ring often involve the construction of the heterocyclic system in a single key step from acyclic precursors. These approaches are highly valued for their atom economy and operational simplicity.

Cycloaddition Reactions Involving Isocyanates and Related Precursors

Cycloaddition reactions represent a powerful tool for the synthesis of 2-oxazolidinones, offering a convergent approach to the target heterocycle.

The [3+2] cycloaddition of aryl isocyanates with epoxides is a well-established and atom-economical method for synthesizing 3-aryl-2-oxazolidinones. researchgate.net This reaction is often catalyzed to achieve high yields and selectivity. A variety of catalytic systems have been developed to facilitate this transformation, including bifunctional phase-transfer catalysts (PTCs), tetraarylphosphonium salts (TAPS), and metal complexes. researchgate.netsigmaaldrich.com

Bifunctional PTCs, which possess both a quaternary ammonium (B1175870) salt moiety and a hydrogen-bond donor group, have been shown to be effective in promoting the reaction between isocyanates and epoxides. researchgate.net For instance, a series of these catalysts have been successfully employed to produce 2-oxazolidinones in good to high yields. researchgate.net Tetraarylphosphonium salts have also emerged as potent organocatalysts for this cycloaddition, demonstrating high regioselectivity and efficiency under milder conditions compared to some metal-based catalysts. sigmaaldrich.com

Metal-based catalysts, such as chromium(salphen) complexes, are also highly effective. nih.gov These catalysts can promote the reaction at moderate temperatures, although their activity needs to be matched with the reactivity of the isocyanate to avoid side reactions like isocyanurate formation, particularly with electron-deficient isocyanates. nih.govarkat-usa.org The regioselectivity of the epoxide ring-opening is influenced by the substitution pattern of the epoxide, with attack generally occurring at the less sterically hindered carbon unless electronic factors favor the formation of a more stable carbocationic intermediate. nih.govnih.gov

| Catalyst Type | Example Catalyst | Typical Conditions | Yield Range | Reference |

| Bifunctional Phase-Transfer Catalyst | Quaternary ammonium salt with urea/thiourea group | PhCl, 100 °C, 12 h | Good to 92% | researchgate.net |

| Tetraarylphosphonium Salt | Tetraphenylphosphonium bromide | Toluene, 80-120 °C | High | sigmaaldrich.com |

| Chromium Complex | Chromium(salphen) complex | Toluene, 80 °C, 4 h | Up to 90% | nih.gov |

| Aluminum Complex | Bimetallic aluminum thioacetamidate complex with TBAB | Toluene, 80 °C, 24 h | Moderate to excellent | nih.gov |

The utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of 2-oxazolidinones is an attractive approach from a green chemistry perspective. researchgate.netresearchgate.net Direct condensation of 2-aminoalcohols with CO₂ can be achieved using various catalysts, although the thermodynamic stability of the starting materials can present a challenge, often requiring harsh reaction conditions. researchgate.netresearchgate.net Chlorostannoxane catalysts have been reported to facilitate this reaction, with turnover numbers reaching as high as 138. researchgate.net However, these processes may still require elevated temperatures and pressures. researchgate.net

To circumvent the thermodynamic hurdles associated with water as a byproduct, alternative strategies have been developed. One such strategy involves the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. researchgate.net This method can proceed under milder conditions, even at atmospheric pressure of CO₂, and can be catalyzed by systems like CuBr in an ionic liquid, which has demonstrated very high turnover numbers. researchgate.net Another approach involves the palladium-catalyzed oxidative carbonylation of propargylic amines. This auto-tandem catalytic process, using a PdI₂/KI system in an ionic liquid, proceeds through a 2-ynamide intermediate that subsequently undergoes cyclocarbonylation. Silver catalysts have also been employed in the reaction of propargylic amines with CO₂, leading to oxazolidinone derivatives in excellent yields under mild conditions.

| Reactants | Catalyst System | Key Features | Reference |

| 2-Aminoalcohols, CO₂ | 1,3-dichloro-1,1,3,3-tetraalkyldistannoxanes | Direct condensation, high turnover numbers | researchgate.net |

| Propargylic alcohols, 2-aminoethanols, CO₂ | CuBr/ionic liquid | High turnover numbers, works at atmospheric CO₂ pressure | researchgate.net |

| Propargylic amines, CO | PdI₂/KI in ionic liquid | Auto-tandem catalysis, forms 2-(2-oxooxazolidin-5-ylidene)-acetamides | |

| Propargylic amines, CO₂ | Silver catalyst | Mild reaction conditions, excellent yields |

Cyclocondensation and Cyclization Reactions

Intramolecular cyclization strategies provide another major pathway to the 2-oxazolidinone ring system, often starting from appropriately functionalized acyclic precursors.

The synthesis of the precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, can be achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride. While the direct cyclization of this specific haloacetamide to 3-(4-methoxyphenyl)-2-oxazolidinone is not extensively detailed in the provided search results, the general principle of intramolecular cyclization of N-(2-hydroxyethyl)aryl amides is a known method for forming 2-oxazolidinones. This would involve the initial substitution of the chloride with a hydroxyl group, followed by a ring-closing reaction. A related approach involves the synthesis of N-aryl oxazolidinones from N-aryl carbamates and epichlorohydrin (B41342) under basic conditions, which proceeds through an epoxy intermediate that subsequently cyclizes. researchgate.net This highlights a viable synthetic pathway from a 4-methoxybenzenamine-derived carbamate (B1207046).

| Precursor | Reagents for Cyclization (Hypothetical) | Product | Reference (for precursor synthesis) |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 1. Hydrolysis to N-(2-hydroxyethyl)-N-(4-methoxyphenyl)acetamide2. Base-catalyzed cyclization | This compound | |

| N-(4-methoxyphenyl)carbamate | Epichlorohydrin, Base (e.g., LiOH) | 3-(4-Methoxyphenyl)-5-(hydroxymethyl)-2-oxazolidinone | researchgate.net |

A variety of ring-closing strategies and catalytic systems have been developed for the synthesis of 2-oxazolidinones. Palladium-catalyzed N-arylation of a pre-existing 2-oxazolidinone ring with an appropriate aryl bromide is a common method to introduce the desired N-substituent. However, for the de novo synthesis of the ring, intramolecular cyclization reactions are key.

One such strategy is the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate, which offers a novel pathway to 2-oxazolidinone derivatives. researchgate.net Another powerful method involves the asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and subsequent intramolecular ring closure, which allows for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. Rhodium-catalyzed C-H functionalization and intramolecular ring-opening/cyclization of vinylene carbonate with anilines also provides a route to oxazolidinones.

| Strategy | Key Reaction | Catalyst/Reagent | Feature | Reference |

| Halo-induced Cyclization | Intramolecular cyclization of an allyl carbamate | Halogenating agent | Forms halogenated oxazolidinone derivatives | researchgate.net |

| Asymmetric Aldol/Curtius Reaction | Intramolecular ring closure of an isocyanate intermediate | Diphenylphosphoryl azide (B81097) (DPPA) | Stereoselective synthesis of substituted oxazolidinones | |

| Rhodium-Catalyzed Annulation | C-H activation and ring-opening/cyclization | Rh(III) catalyst | Synthesis from anilines and vinylene carbonate | |

| Palladium-Catalyzed Aminohydroxylation | Intramolecular aminohydroxylation | Pd catalyst, H₂O₂ | Diastereoselective synthesis of heterocyclic products |

Enantioselective and Diastereoselective Synthesis of Functionalized this compound Derivatives

The synthesis of enantiomerically pure and diastereomerically defined functionalized this compound derivatives is of significant interest due to the prevalence of the oxazolidinone scaffold in biologically active molecules and its utility as a chiral auxiliary in asymmetric synthesis. nih.govnih.gov Advanced synthetic methodologies have been developed to control the stereochemistry of these compounds, primarily through the use of chiral auxiliaries, asymmetric catalysis, and diastereospecific rearrangements.

Application of Chiral Auxiliaries Based on Oxazolidinones

Chiral oxazolidinones, famously known as Evans' auxiliaries, are powerful tools in asymmetric synthesis for controlling the stereochemistry of new chiral centers. rsc.orgresearchgate.net These auxiliaries are typically derived from readily available chiral α-amino acids and can be N-acylated to form chiral enolates. acs.org The subsequent diastereoselective alkylation, aldol, or other electrophilic reactions of these enolates allow for the introduction of new stereocenters with a high degree of control. rsc.orgresearchgate.net The oxazolidinone auxiliary can then be cleaved under mild conditions to reveal the desired enantiomerically enriched product. researchgate.netsigmaaldrich.com

While the primary application of Evans' auxiliaries involves using a chiral oxazolidinone to direct the synthesis of a separate molecule, the principles can be applied to the synthesis of functionalized derivatives of this compound itself, where the oxazolidinone core is the target. For instance, a synthetic strategy could involve the use of a chiral amino alcohol precursor to construct the oxazolidinone ring, thereby establishing the initial stereocenters.

The effectiveness of oxazolidinone auxiliaries stems from their rigid, conformationally well-defined structure, which allows for predictable facial shielding of the enolate. researchgate.net This steric hindrance directs the approach of the electrophile to the less hindered face, resulting in high diastereoselectivity. rsc.orgresearchgate.net

Table 1: Common Evans' Chiral Auxiliaries and Their Applications

| Auxiliary | Structure | Typical Applications |

| (S)-(-)-4-Isopropyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. sigmaaldrich.com | |

| (R)-(+)-4-Phenyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions, conjugate additions. sigmaaldrich.com | |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric synthesis of complex natural products. nih.gov |

Asymmetric Catalysis in Oxazolidinone Formation

Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of enantiomerically enriched oxazolidinones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic systems have been developed for the asymmetric synthesis of oxazolidinones and their derivatives.

One notable strategy involves the catalytic asymmetric synthesis of substituted 1,3-oxazolidine derivatives through a multi-component reaction of anilines, ethyl glyoxalate, and epoxides, which can serve as precursors to oxazolidinones. nih.gov The use of chiral Lewis acid catalysts, such as those derived from titanium(IV) and chiral ligands, can induce high diastereo- and enantioselectivities in the formation of the oxazolidine (B1195125) ring. nih.gov

Another approach is the use of chiral ligands in metal-catalyzed reactions. For example, chiral oxazoline-containing ligands, such as phosphinooxazoline (PHOX) ligands, have been successfully employed in a wide range of asymmetric transformations, including allylic alkylations and additions to dienes. nih.gov These methods can be adapted to construct the oxazolidinone ring with high enantiomeric excess.

Furthermore, the cycloaddition of isocyanates and epoxides is a direct route to 2-oxazolidinones. whiterose.ac.uk The use of chiral catalysts, such as aluminum heteroscorpionate complexes in combination with a co-catalyst like tetrabutylammonium (B224687) bromide, can promote the enantioselective synthesis of oxazolidinones from various epoxides and isocyanates, including those that would lead to this compound derivatives. whiterose.ac.uk

Diastereospecific Oxidative Rearrangements

A powerful and elegant method for the diastereospecific synthesis of vicinally substituted 2-oxazolidinones involves the oxidative rearrangement of α,β-unsaturated γ-lactams. nih.govnih.govacs.org This one-pot reaction utilizes an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), to effect a cascade of transformations with complete control over the relative stereochemistry. nih.govnih.govacs.org

The proposed mechanism for this rearrangement consists of three key steps:

Baeyer–Villiger oxidation of the α,β-unsaturated γ-lactam.

Epoxidation of the double bond.

A concerted 1,2-migration of the carbamate oxygen, leading to the formation of the new amide and the oxazolidinone ring. nih.govacs.org

This rearrangement is highly diastereospecific, meaning the stereochemistry of the starting lactam directly dictates the stereochemistry of the resulting oxazolidinone. nih.govacs.org A notable example is the conversion of an α,β-unsaturated γ-lactam bearing a p-methoxyphenyl (PMP) group on the nitrogen to a highly substituted 2-oxazolidinone. nih.gov The presence of certain substituents, such as a CH₂COOEt group at position 4 of the lactam, has been shown to be crucial for the success of this diastereospecific rearrangement. nih.govnih.govacs.org

Table 2: Diastereospecific Oxidative Rearrangement of an α,β-Unsaturated γ-Lactam

| Starting Material | Reagent | Product | Yield |

| (±)-1-(p-methoxyphenyl)-4-(ethoxycarbonylmethyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one | mCPBA in diethyl ether | (±)-4-(ethoxycarbonylmethyl)-5-methyl-3-(4-methoxyphenyl)oxazolidin-2-one | 46% nih.govacs.org |

Specific Synthetic Routes to this compound and its Immediate Precursors

The synthesis of the parent compound, this compound, can be achieved through several routes, typically involving the formation of the oxazolidinone ring from key precursors. The most common strategies involve the reaction of an appropriate amino alcohol with a carbonylating agent or the cycloaddition of an isocyanate with an epoxide.

A primary precursor for the synthesis of this compound is 4-methoxyphenyl (B3050149) isocyanate . sigmaaldrich.com This isocyanate can be synthesized from p-anisidine (B42471) through various methods, including phosgenation or by reacting 4-bromoanisole (B123540) with sodium cyanate (B1221674) in the presence of a nickel catalyst. google.comchemicalbook.com 4-Methoxyphenyl isocyanate is commercially available and serves as a versatile reagent. sigmaaldrich.comoakwoodchemical.com

Another key precursor is a suitable amino alcohol. For the synthesis of the parent this compound, this would be 2-((4-methoxyphenyl)amino)ethanol. While specific synthesis routes for this exact amino alcohol are not extensively detailed in the provided results, analogous amino alcohols are synthesized through the reaction of an amine with an epoxide or a haloalcohol. For instance, the synthesis of related amino alcohols has been described where an amine is reacted with an epoxide in the presence of a catalyst. beilstein-journals.org

A plausible synthetic route to this compound involves the reaction of 4-methoxyphenyl isocyanate with ethylene (B1197577) oxide. whiterose.ac.uk This cycloaddition reaction, often catalyzed by Lewis acids or bases, directly yields the desired oxazolidinone. whiterose.ac.uk

Alternatively, the reaction of 2-((4-methoxyphenyl)amino)ethanol with a carbonylating agent like phosgene (B1210022), triphosgene, or diethyl carbonate would also lead to the formation of the oxazolidinone ring.

Table 3: Precursors for the Synthesis of this compound

| Precursor | CAS Number | Molecular Formula | Key Synthetic Applications |

| 4-Methoxyphenyl isocyanate | 5416-93-3 | C₈H₇NO₂ sigmaaldrich.com | Used in the synthesis of ureas, carbamates, and heterocycles like oxazolidinones. sigmaaldrich.com |

| 2-((4-Methoxyphenyl)amino)ethanol | Not available | C₉H₁₃NO₂ | Precursor for cyclization to form the oxazolidinone ring. |

| p-Anisidine | 104-94-9 | C₇H₉NO | Starting material for the synthesis of 4-methoxyphenyl isocyanate. chemicalbook.com |

| 2-(4-Methoxyphenyl)ethanol | 702-23-8 nist.gov | C₉H₁₂O₂ nist.gov | A related compound whose synthesis has been documented. nih.gov |

Mechanistic Investigations of Reactions Involving 3 4 Methoxyphenyl 2 Oxazolidinone Derivatives

Mechanisms of 2-Oxazolidinone (B127357) Ring Formation

The synthesis of the 2-oxazolidinone ring is a cornerstone of many chemical processes, with cycloaddition reactions being a primary method for its construction.

Stereochemical Outcomes and Regioselectivity in Cycloaddition Reactions

The formation of the 2-oxazolidinone ring often proceeds via cycloaddition reactions, where the stereochemistry and regioselectivity are of paramount importance for the utility of the final product. For instance, the [3+2] cycloaddition of azides with alkynes, a type of Huisgen cycloaddition, is a powerful method for constructing heterocyclic rings. wikipedia.org In the context of forming substituted oxazolidinones, the reaction of aziridines with carbon dioxide presents a highly atom-economical and green route. researchgate.net The regioselectivity of this reaction, which determines whether a 4- or 5-substituted oxazolidinone is formed, is significantly influenced by the substituents on the aziridine (B145994) ring and the catalyst employed. researchgate.netwhiterose.ac.uk For example, the reaction of N-substituted-2-arylaziridines with CO2, promoted by ruthenium(VI) imido porphyrin complexes, can yield a mixture of 5-aryl and 4-aryl substituted oxazolidin-2-ones, with the regioselectivity being highly dependent on the catalytic system. researchgate.net

Another key approach involves the (4+3) cycloadditions of oxyallyls with dienes, which provides a route to seven-membered carbocycles. When a chiral oxazolidinone, such as one derived from a 4-phenyl-2-oxazolidinone auxiliary, is used to stabilize the oxyallyl, the cycloaddition with unsymmetrical furans exhibits distinct regio- and stereoselectivities. nih.govnih.gov Reactions with 2-substituted furans tend to yield syn cycloadducts, while 3-substituted furans favor the formation of anti cycloadducts. nih.govnih.gov These outcomes are governed by a combination of steric and electronic effects in the transition state. nih.gov Density functional theory (DFT) calculations have supported a mechanism where the major diastereomer arises from the addition of the furan (B31954) to the more sterically crowded face of the oxyallyl, a conformation favored by stabilizing CH-π interactions between the furan and the phenyl group of the oxazolidinone auxiliary. nih.gov

Furthermore, the intramolecular cyclization of amino alcohols derived from chiral aziridines with reagents like phosgene (B1210022) offers a stereoselective pathway to functionalized oxazolidinones. bioorg.orgnih.govresearchgate.net The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting oxazolidinone. bioorg.orgnih.gov Similarly, a one-pot synthesis from chiral aziridines bearing an electron-withdrawing group at the C-2 position proceeds with retention of configuration to yield 5-functionalized oxazolidinones. bioorg.org

Table 1: Regio- and Stereoselectivity in Cycloaddition Reactions

| Reaction Type | Reactants | Key Factors Influencing Selectivity | Predominant Outcome |

|---|---|---|---|

| [3+2] Cycloaddition | Aziridines + CO2 | Catalyst, Substituents on aziridine | Regioselective formation of 4- or 5-substituted oxazolidinones researchgate.netwhiterose.ac.uk |

| (4+3) Cycloaddition | Chiral oxazolidinone-stabilized oxyallyl + Unsymmetrical furans | Substituent position on furan, steric and electronic effects, CH-π interactions | syn adducts with 2-substituted furans; anti adducts with 3-substituted furans nih.govnih.gov |

| Intramolecular Cyclization | Chiral aziridine-2-methanols + Phosgene | Stereochemistry of starting aziridine | Stereoselective formation of functionalized oxazolidinones bioorg.orgnih.gov |

Role of Catalysts in Reaction Pathways (e.g., Cu(OTf)₂, IBX, MgI₂)

Catalysts play a pivotal role in directing the reaction pathways for the formation of the 2-oxazolidinone ring, often influencing reaction rates, yields, and selectivities.

Copper(I) Triflate (Cu(OTf)₂) and other copper(I) sources are instrumental in the azide-alkyne cycloaddition (CuAAC), a reaction that can be used to form triazole-containing structures, which are related to the synthesis of more complex heterocyclic systems. researchgate.netnih.govorganic-chemistry.org The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). wikipedia.orgresearchgate.net Quantum mechanical studies suggest that the copper catalyst transforms the concerted uncatalyzed reaction into a stepwise process, thereby lowering the activation energy and controlling the regioselectivity to favor the 1,4-disubstituted triazole product. nih.govrsc.org The reaction's efficiency is often enhanced by the use of ligands that stabilize the copper(I) species. wikipedia.orgorganic-chemistry.org

2-Iodoxybenzoic acid (IBX) , a hypervalent iodine reagent, is a mild and efficient oxidant used in various organic transformations, including the synthesis of heterocyclic compounds. nih.gov IBX can mediate oxidative N-N bond formation, which is a key step in the synthesis of certain nitrogen-containing heterocycles like indazolones. nih.gov In some transformations, IBX can act both as an oxidant and a Lewis acid, activating an imine for subsequent nucleophilic addition. rsc.org Its use in refluxing THF can lead to the formation of iminium ions from cyclic amines, which can then react with other partners in multicomponent reactions to build complex heterocyclic scaffolds. nih.gov

Magnesium Iodide (MgI₂) is a versatile reagent in organic synthesis. chemimpex.comwikipedia.org It can act as a catalyst or promoter in various reactions, including the ring-opening of cyclopropanes. acs.org Anhydrous MgI₂ has been shown to be an effective promoter for the "homo 3+2" dipolar cycloaddition of nitrones with 1,1-cyclopropane diesters, leading to the formation of tetrahydro-1,2-oxazines in high yields and with high diastereoselectivity. acs.org The proposed mechanism involves the formation of a discrete magnesioenolate/alkyl iodide intermediate upon treatment of the cyclopropane (B1198618) with MgI₂. acs.org MgI₂ is also used for the demethylation of certain aromatic methyl ethers. wikipedia.org

Table 2: Function of Catalysts in 2-Oxazolidinone Related Syntheses

| Catalyst | Reaction Type | Mechanistic Role |

|---|---|---|

| Cu(OTf)₂ / Cu(I) | Azide-Alkyne Cycloaddition | Forms copper acetylide intermediate, lowers activation barrier, controls regioselectivity. researchgate.netnih.govrsc.org |

| IBX | Oxidative Cyclization | Acts as an oxidant to form N-N bonds; can also function as a Lewis acid to activate imines. nih.govrsc.org |

| MgI₂ | Dipolar Cycloaddition / Ring Opening | Promotes ring-opening of cyclopropanes via a magnesioenolate intermediate. acs.org |

Reaction Mechanisms of 3-(4-Methoxyphenyl)-2-oxazolidinone Functional Group Transformations

Derivatives of this compound can undergo a variety of functional group transformations, each with its own distinct mechanism.

Radical Inactivation Mechanisms and Decomposition Pathways

The oxazolidinone ring, particularly when part of a larger, more complex molecule like an antibiotic, can be susceptible to degradation. Oxidative degradation pathways are a significant concern. For some oxazolidinone-derived antibacterial agents, oxidative degradation is believed to proceed via a hydrogen abstraction (HAT) pathway. nih.gov The stability and product distribution can be highly dependent on pH. Under acidic conditions, a resonance-stabilized intermediate can lead to the formation of a single major degradant. However, under neutral or basic conditions, the importance of this resonance stabilization diminishes, leading to a different product distribution. nih.gov

N-acyl oxazolidinones, which are structurally related to this compound, can be used to generate N-acyl radicals. thieme-connect.com These radicals can be generated from precursors like N-acyl(phenylseleno)oxazolidinones upon treatment with radical initiators. thieme-connect.com The stability of these generated radicals is crucial; they must be stable enough to not undergo rapid decarbonylation to be useful in bimolecular reactions, such as additions to olefins. thieme-connect.com Furthermore, direct radical-like reactions of N-acyl-1,3-oxazolidin-2-ones can be catalyzed by systems like copper(II) acetate, leading to selective oxygenation at the α- or γ-position. nih.gov

Beta-Elimination Reactions in Heterocyclic Systems

Beta-elimination reactions are fundamental in organic synthesis for creating unsaturation and are relevant in the chemistry of heterocyclic systems. numberanalytics.comnumberanalytics.combyjus.com These reactions involve the removal of a leaving group and a proton from adjacent atoms, leading to the formation of a double bond. numberanalytics.combyjus.com The two primary mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. numberanalytics.comnumberanalytics.comdalalinstitute.com The E2 mechanism is a concerted, one-step process that is typically stereoselective, requiring an anti-periplanar arrangement of the proton and the leaving group. numberanalytics.com The E1 mechanism is a two-step process involving a carbocation intermediate, which can sometimes lead to rearrangements and a loss of stereoselectivity. numberanalytics.com

In the context of heterocyclic chemistry, elimination reactions are crucial for the synthesis and modification of ring systems. numberanalytics.com For instance, they can be used to introduce double bonds within or adjacent to a heterocyclic ring, thereby altering its reactivity and properties. While specific examples directly involving the this compound core in beta-elimination are not extensively detailed in the provided context, the principles apply to its derivatives. For example, if a suitable leaving group were present on the carbon at the 4- or 5-position of the oxazolidinone ring, and a proton on the adjacent carbon, a base- or heat-induced beta-elimination could potentially occur to form an unsaturated oxazolidinone derivative.

Oxidative Rearrangements (e.g., 1,2-migration)

Oxidative rearrangements can lead to significant structural changes in molecules containing the oxazolidinone framework. A notable example is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams into vicinally substituted 2-oxazolidinones. nih.gov This one-pot reaction is proposed to proceed through a complex pathway involving a Baeyer–Villiger oxidation of the unsaturated lactam, followed by an epoxidation. The key step is a subsequent epoxide rearrangement involving a 1,2-migration of the carbamate (B1207046) oxygen, which results in the formation of a new amide bond and the oxazolidinone ring. nih.gov

The stereochemistry of the product suggests a concerted rearrangement mechanism. Density functional theory (DFT) calculations have indicated that the transition state of this rearrangement is stabilized by electrostatic interactions between the migrating group and a substituent at the 4-position of the intermediate. This stabilization is believed to be crucial for the reaction to proceed. nih.gov This type of rearrangement highlights a sophisticated pathway for transforming one heterocyclic system into another, with precise control over the stereochemical outcome.

Mechanistic Studies of Enzyme Inactivation by this compound Analogs (e.g., Monoamine Oxidase B)

The inactivation of monoamine oxidase B (MAO-B) by analogs of this compound represents a significant area of research, particularly in the context of developing treatments for neurodegenerative diseases where MAO-B plays a critical role. These compounds typically act as mechanism-based inactivators, forming a covalent bond with the enzyme, which leads to its irreversible inhibition.

Research into the mechanism of MAO-B inactivation by these oxazolidinone derivatives has revealed a multi-step process. The initial step involves a non-covalent, reversible binding of the inhibitor to the active site of the enzyme. This is followed by a time-dependent, irreversible inactivation. Studies on analogs such as 5-(aminomethyl)-3-aryl-2-oxazolidinones have been instrumental in elucidating this mechanism. acs.orgacs.org

One well-studied analog, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate (MD 780236), has been shown to be a selective inhibitor of the B-form of monoamine oxidase. nih.govnih.gov The initial, reversible phase of inhibition is competitive with respect to MAO-B substrates like phenethylamine. nih.govnih.gov A comparison of the inhibition constants (Ki) indicated that the affinity of this inhibitor for MAO-B is approximately seven times greater than its affinity for MAO-A. nih.govnih.gov

The inactivation process is understood to proceed via oxidation of the inhibitor by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B. This generates a reactive intermediate that then covalently modifies the enzyme, leading to its inactivation. Quantum chemical modeling studies on 5-(aminomethyl)-3-(4-methoxyphenyl)-2-oxazolidinone have been employed to investigate the stability of the proposed covalent adducts formed during this process. researchgate.net The stability of these adducts is thought to be related to the electron-withdrawing capacity of the heterocyclic ring of the inhibitor. researchgate.net

Kinetic analysis of the interaction between MD 780236 and MAO-B revealed that the inhibitor also acts as a substrate for the enzyme. The rate of product formation from the oxidation of the inhibitor was found to be considerably higher—by a factor of about 530—than the rate of the process leading to the irreversible inhibition of MAO-B. nih.govnih.gov This indicates a partitioning of the inhibitor between two pathways: one leading to its metabolism by the enzyme and the other to the enzyme's inactivation.

Theoretical and Computational Chemistry Studies of 3 4 Methoxyphenyl 2 Oxazolidinone

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-(4-Methoxyphenyl)-2-oxazolidinone at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules, determining the most stable three-dimensional arrangement of atoms. For derivatives of this compound and related structures, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been utilized to obtain optimized molecular geometries in the ground state. research-nexus.netnih.govnih.govworldscientificnews.com These calculations provide bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the fact that calculations are typically performed for a molecule in the gas phase, while experimental data is from the solid state. nih.gov

For instance, in a study on a related thiazolidinone derivative, the optimized geometry obtained through DFT calculations showed a strong correlation with the crystal structure determined by X-ray diffraction. research-nexus.net Similarly, the calculated structural parameters for other related heterocyclic compounds have shown good agreement with experimental values. mdpi.com The total energy of the molecule, a key output of these calculations, provides a measure of its stability. niscpr.res.in

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Related Chalcone (B49325) Derivative

| Parameter | Theoretical (DFT) | Experimental (X-ray) |

| C=O bond length (Å) | 1.227 | 1.237 |

| C-N bond length (Å) | 1.359 | 1.415 |

| C-O bond length (Å) | 1.364 | 1.361 |

| Aromatic C-C bond lengths (Å) | 1.398-1.407 | 1.385-1.398 |

Source: Adapted from experimental and theoretical data on a related chalcone derivative. niscpr.res.in

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. libretexts.orgthaiscience.info

For derivatives and related structures of this compound, HOMO-LUMO analysis has been performed to understand charge transfer within the molecule. nih.govworldscientificnews.com For example, in a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO were found to be distributed over the entire molecule, with a calculated energy gap of 4.9266 eV. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). thaiscience.inforesearchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net In studies of related compounds, MEP analysis has identified the negative potential regions, often around oxygen and nitrogen atoms, as the most probable sites for electrophilic attack. thaiscience.inforesearchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Isoxazoline Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.8170 |

| ELUMO | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

Source: Calculated data for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur.

Activation Energy and Reaction Rate Constant Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. fsu.edulibretexts.org The Arrhenius equation mathematically relates the rate constant (k) of a reaction to the activation energy and temperature. opentextbc.caumcs.pl Computational methods can be used to calculate the activation energies of reaction pathways, often by identifying the transition state, which is the highest energy point along the reaction coordinate. libretexts.org

By calculating the rate constants at different temperatures, the activation energy can be determined. fsu.edu For example, in the study of the saponification of ethyl acetate, the reaction rate constant was determined at different temperatures to calculate the activation energy. umcs.pl These calculations are crucial for understanding how reaction conditions affect the reaction rate.

Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry plays a significant role in elucidating complex reaction mechanisms by identifying intermediates and transition states. fiveable.mersc.org This step-by-step analysis of a reaction pathway provides a detailed understanding of how reactants are converted to products. fiveable.me

For instance, in the aminolysis of related thionocarbonates, a reaction scheme involving a zwitterionic tetrahedral intermediate (T±) was proposed and supported by kinetic studies. nih.gov Computational studies can model the formation and subsequent reactions of such intermediates. In the synthesis of pyrrolidinedione derivatives, quantum chemical studies have been used to investigate all stages of the reaction, including Michael addition, rearrangement, and cyclization, revealing the energy barriers for each step. rsc.org These studies help in understanding the factors that control the reaction pathway and product formation. niscpr.res.inlibretexts.orgmdpi.comresearchgate.netopentextbc.ca

Studies on Molecular Interactions and Charge Transfer Complexes

The interaction of this compound and its derivatives with other molecules can lead to the formation of charge-transfer (CT) complexes. sid.ir These complexes are formed between an electron donor and an electron acceptor and are characterized by a new absorption band in the UV-visible spectrum. ikm.org.myresearchgate.net

Spectrophotometric methods combined with theoretical calculations are used to study the formation and properties of these CT complexes. ikm.org.myresearchgate.net For example, the formation of a CT complex between N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide (a derivative of the target compound) and picric acid has been studied. ikm.org.myresearchgate.net DFT calculations were used to supplement experimental results, providing insights into the optimized geometry, electronic spectra, and charge distribution of the CT complex. ikm.org.myresearchgate.net These studies are important for understanding intermolecular interactions and their role in various chemical and biological processes. rsc.org

Substituent Effect Analysis Using Theoretical Methods

The electronic and structural properties of 3-aryl-2-oxazolidinones, including the parent compound this compound, are significantly influenced by the nature of substituents on the phenyl ring. Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate these substituent effects, providing insights into the reactivity, stability, and potential biological activity of this class of compounds.

A pertinent example of such theoretical analysis can be drawn from a study on a series of sulfamoyloxy-oxazolidinone derivatives, where the impact of various substituents on the phenyl ring was investigated using DFT at the B3LYP/6-31G(d,p) level of theory. nih.gov This study, while not exclusively focused on this compound, provides a strong methodological precedent for understanding substituent effects in this family of compounds. The research systematically explored how different functional groups alter the electronic landscape of the molecule.

Key parameters derived from these computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and various global reactivity descriptors. These parameters are crucial in predicting the chemical behavior of the molecules.

Table 1: Calculated Quantum Chemical Parameters for a Series of Substituted 3-Aryl-2-oxazolidinone Analogs

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Analog 1 | -H | -6.89 | -1.23 | 5.66 |

| Analog 2 | -CH₃ | -6.78 | -1.19 | 5.59 |

| Analog 3 | -OCH₃ | -6.65 | -1.15 | 5.50 |

| Analog 4 | -Cl | -7.01 | -1.45 | 5.56 |

| Analog 5 | -NO₂ | -7.54 | -2.11 | 5.43 |

Data is hypothetical and representative of trends observed in similar studies.

The data illustrates that electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) tend to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) lower both HOMO and LUMO energies, which can enhance the molecule's ability to act as an electrophile. The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on oxazolidinone derivatives have demonstrated strong correlations between computed molecular descriptors and biological activity. nih.gov For instance, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA), have been employed to correlate the steric and electrostatic fields of the molecules with their antibacterial activity. nih.gov These models often reveal that specific substitutions on the aryl ring can significantly impact the interaction of the oxazolidinone with its biological target, such as the bacterial ribosome.

In a broader context, the principles of substituent effect analysis are well-established in computational chemistry. For example, theoretical investigations into the amination of aryl halides have shown a significant correlation between the activation energies of the reaction and the Hammett σ parameters of the substituents. rsc.org This type of analysis, which could be applied to reactions involving 3-aryl-2-oxazolidinones, provides a quantitative measure of the electronic influence of a substituent.

Applications of 3 4 Methoxyphenyl 2 Oxazolidinone Derivatives in Contemporary Organic Synthesis

Strategic Use as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries, such as those derived from 3-(4-Methoxyphenyl)-2-oxazolidinone, are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org The steric bulk of the auxiliary guides incoming reagents to a specific face of the molecule, resulting in the preferential formation of one enantiomer over the other. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse. wikipedia.org

Control of Stereochemistry in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Reactions)

The Evans' oxazolidinone auxiliaries, a class to which this compound belongs, are particularly effective in controlling the stereochemistry of aldol reactions. wikipedia.orgmit.edu These reactions are fundamental for constructing carbon-carbon bonds and are widely used in the synthesis of complex natural products. nih.gov By attaching the oxazolidinone auxiliary to a ketone or an aldehyde, the formation of either syn- or anti-aldol products can be selectively controlled. mit.edumit.edu The choice of Lewis acid and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, boron enolates derived from N-acyloxazolidinones are well-known to provide high levels of stereocontrol in aldol reactions. mit.edu

Table 1: Stereocontrol in Aldol Reactions Using Chiral Oxazolidinones

| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Major Diastereomer | Diastereomeric Ratio | Reference |

| N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | syn | >99:1 | mit.edu |

| N-Propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | TiCl₄ | anti | 90:10 | mit.edu |

Enantioselective Alkylation and Cycloaddition Reactions

Beyond aldol reactions, this compound derivatives are instrumental in guiding enantioselective alkylation reactions. rsc.org The enolate formed from an N-acyloxazolidinone reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity. williams.edu The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the alkyl group to the opposite face. wikipedia.org This method has been successfully applied in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net

In the realm of cycloaddition reactions, these chiral auxiliaries also demonstrate significant utility. researchgate.net For instance, in [3+2] cycloaddition reactions involving nitrones and alkenes, the chiral auxiliary can control the facial selectivity of the approach of the two reactants, leading to the formation of enantiomerically enriched isoxazolidines. wikipedia.orgmdpi.com These heterocyclic products can then be transformed into valuable chiral building blocks like 1,3-aminoalcohols. wikipedia.org Similarly, in Diels-Alder [4+2] cycloadditions, the oxazolidinone auxiliary can direct the dienophile to one face of the diene, controlling the stereochemistry of the resulting cyclohexene (B86901) ring. researchgate.net

Table 2: Enantioselective Alkylation with an Oxazolidinone Auxiliary

| N-Acyl Oxazolidinone | Electrophile | Base | Diastereomeric Ratio | Reference |

| N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 99:1 | williams.edu |

| N-Acetyl-4-isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | >95:5 | rsc.org |

Utility as Building Blocks for Complex Molecular Architectures

Beyond their role as transient chiral directors, oxazolidinone rings, including the 3-(4-methoxyphenyl) substituted variant, can be integral components of the final molecular target. nih.govscbt.com These heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.govrsc.org Their presence in a molecule can confer favorable properties such as improved metabolic stability and the ability to form key hydrogen bonds with proteins. nih.gov The synthesis of complex molecules often involves the strategic incorporation of such building blocks, which can be pre-functionalized to streamline the synthetic route. nih.govmdpi.com

Synthesis of Specific Chemical Scaffolds for Research Purposes

The this compound moiety serves as a versatile scaffold for the synthesis of diverse chemical libraries for research purposes. nih.govbiointerfaceresearch.com By modifying the substituents on the oxazolidinone ring and the phenyl group, chemists can generate a wide array of compounds with distinct properties. mdpi.com This approach is valuable in drug discovery for exploring the structure-activity relationships of a particular pharmacophore. nih.gov The oxazolidinone core provides a rigid framework that allows for the systematic variation of peripheral groups to optimize biological activity. rsc.org

Structural Modifications and Derivative Chemistry of 3 4 Methoxyphenyl 2 Oxazolidinone

Synthesis of Substituted Oxazolidinone Rings (e.g., at C-5)

The synthesis of 2-oxazolidinone (B127357) derivatives can be achieved through various methods, with a common approach involving the reaction of an amino alcohol with a carbonyl compound, followed by cyclization. ontosight.ai Modifications at the C-5 position of the oxazolidinone ring have been a key area of investigation to develop new analogs with enhanced properties.

A prevalent strategy for creating C-5 substituted oxazolidinones is the cycloaddition reaction of epoxides with isocyanates. beilstein-journals.orgresearchgate.net This method is efficient due to the ready availability of both starting materials. researchgate.net For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be synthesized from chiral aziridines bearing an electron-withdrawing group at the C-2 position, with retention of configuration. bioorg.org This allows for the introduction of various substituents at the C-5 position, such as ester, vinyl, or acyl groups. bioorg.org

Another approach involves the use of halomethyloxiranes, primary amines, and carbonate salts in the presence of a base like DBU or TEA to produce C-5 substituted oxazolidinones in high yields. nih.gov Research has also shown that a C-5 triazole substitution can serve as a potent alternative to the commonly used C-5-acetamidomethyl group for antibacterial activity. nih.gov

The following table summarizes different synthetic routes to C-5 substituted oxazolidinones:

| Starting Materials | Reagents/Conditions | C-5 Substituent | Reference |

| Chiral aziridine-2-carboxylic acid ethyl ester | Methyl chloroformate, refluxing CH3CN | Carboxylic acid ethyl ester | bioorg.org |

| Halomethyloxiranes, primary amines | Carbonate salts (e.g., K2CO3), DBU or TEA | Varied based on primary amine | nih.gov |

| (S)-epichlorohydrin | N-aryl carbamates | Aminomethyl derivatives | acs.org |

| Enantiomerically pure 2-substituted N-[(R)-(+)-.α-methylbenzyl]aziridines | Acylation followed by intramolecular cyclization | Ester, vinyl, acyl groups | bioorg.org |

Modification of the 4-Methoxyphenyl (B3050149) Moiety and Other N-Substituents

Modification of the N-aryl substituent, including the 4-methoxyphenyl group, is a critical strategy for diversifying the properties of oxazolidinones. nih.gov The nature of the N-substituent can significantly influence the compound's biological activity and its performance as a chiral auxiliary. nih.gov

A variety of N-aryl and N-alkyl substituents have been introduced to the oxazolidinone core. Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a direct route to 3-aryl-2-oxazolidinones. organic-chemistry.org The reaction's success is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Similarly, a copper-catalyzed one-pot synthesis allows for the N-arylation of oxazolidinones from amino alcohol carbamates and aryl iodides under mild conditions. acs.org This method tolerates a range of functional groups on the aryl iodide, including nitriles, ketones, and ethers. acs.org

The synthesis of N-substituted glycinyl 1H-1,2,3-triazolyl oxazolidinones has also been explored, revealing that N-aroyl and N-heteroaroyl derivatives exhibit enhanced antibacterial activity compared to their N-acylglycinyl counterparts. nih.gov Nitro substitutions on the aryl ring, in particular, have been shown to significantly boost potency. nih.gov

Here is a table showcasing various modifications of the N-substituent:

| N-Substituent Type | Synthetic Method | Key Findings | Reference |

| N-Aryl | Palladium-catalyzed N-arylation with aryl bromides | Reaction outcome is sensitive to ligands, bases, and solvents. | organic-chemistry.org |

| N-Aryl | Copper-catalyzed one-pot synthesis with aryl iodides | Tolerates various functional groups on the aryl iodide. | acs.org |

| N-Arylpiperazinyl | Multi-step synthesis | Diversification of the N-substituents led to potent antibacterial agents. | nih.gov |

| N-Substituted-glycinyl 1H-1,2,3-triazolyl | Multi-step synthesis | N-aroyl and N-heteroaroyl derivatives showed enhanced antibacterial activity. | nih.gov |

Investigation of Electronic and Steric Effects on Reactivity and Selectivity in Derivative Reactions

The electronic and steric properties of the substituents on both the oxazolidinone ring and the N-aryl moiety play a crucial role in determining the reactivity and selectivity of derivative reactions. The N-aryl group, in particular, can exert significant electronic and steric influence in reactions where the oxazolidinone acts as a chiral auxiliary.

For instance, in asymmetric synthesis, the substituent on the nitrogen atom of the oxazolidinone chiral auxiliary directs the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Michael additions. sigmaaldrich.com The steric bulk of the N-substituent can effectively shield one face of the enolate, leading to high diastereoselectivity.

The electronic nature of the N-aryl substituent also impacts the reactivity of the oxazolidinone ring itself. Electron-withdrawing groups on the N-aryl ring can influence the acidity of the N-H proton (in the parent oxazolidinone) and the nucleophilicity of the nitrogen atom, which can affect the conditions required for N-substitution reactions. In the context of antibacterial activity, modifications to the N-phenyl group of oxazolidinones have been shown to modulate their potency, with electronic effects influencing binding to the bacterial ribosome.

Development of Fused and Bicyclic Oxazolidinone Derivatives

To explore novel chemical space and generate compounds with unique three-dimensional structures, researchers have focused on the synthesis of fused and bicyclic oxazolidinone derivatives. beilstein-journals.orgiwu.edu These more complex scaffolds can offer enhanced biological activity and improved pharmacokinetic properties.

One approach to bicyclic systems involves the bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols, which furnishes novel oxazolo[3,2-a]pyrazin-5-one scaffolds with high diastereocontrol. acs.org Another strategy involves the synthesis of 1,2-cis fused furanoside bicyclic oxazolidinones from D-glucosamine. researchgate.net

The synthesis of bicyclic aziridines, which can then be converted to oxazolidinones, provides another pathway to these complex structures. iwu.edu Furthermore, an aza-Robinson annulation strategy has been developed for the synthesis of fused bicyclic amides, which can serve as precursors to various alkaloids. nih.gov

The following table highlights some of the developed fused and bicyclic oxazolidinone systems:

| Bicyclic/Fused System | Synthetic Strategy | Precursors | Reference |

| Oxazolo[3,2-a]pyrazin-5-ones | Bicyclocondensation | 3-Aza-1,5-ketoacids and amino alcohols | acs.org |

| Fused furanoside bicyclic oxazolidinones | Multi-step synthesis | D-glucosamine | researchgate.net |

| Bicyclic oxazolidinones | Ring-opening of bicyclic aziridines | Bicyclic aziridines | iwu.edu |

| Fused bicyclic amides | Aza-Robinson annulation | Cyclic imides and vinyl ketones | nih.gov |

Future Directions in the Academic Research of 3 4 Methoxyphenyl 2 Oxazolidinone

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The future synthesis of 3-(4-Methoxyphenyl)-2-oxazolidinone and related compounds will increasingly focus on green and sustainable chemistry principles. A primary objective is the development of novel catalytic systems that offer high efficiency, selectivity, and recyclability while minimizing waste and avoiding harsh reaction conditions.

One of the most promising avenues is the utilization of carbon dioxide (CO₂) as a renewable C1 building block. researchgate.net Research is steering towards designing catalysts that can facilitate the coupling of CO₂ with appropriate precursors like aziridines or propargylic amines under mild conditions. researchgate.netorganic-chemistry.org Future work will likely concentrate on enhancing the efficacy of both homogeneous and heterogeneous catalysts for this purpose. For instance, the development of robust, recyclable heterogeneous catalysts, such as nano-SiO₂-supported ionic liquids or functionalized polymers, is crucial for industrial applications and continuous flow processes. researchgate.netmdpi.com

Organocatalysis presents another vital area of exploration. Systems using catalysts like polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) have shown promise for the conversion of epoxy amines using CO₂ in continuous flow reactors. rsc.org Future investigations will aim to expand the library of organocatalysts, focusing on those that are metal-free, inexpensive, and derived from renewable sources.

Furthermore, the exploration of novel metal-based catalytic systems continues to be a priority. Copper-based systems, often combined with ionic liquids, have demonstrated excellent activity and sustainability, achieving high turnover numbers even at atmospheric CO₂ pressure. mdpi.com The ongoing challenge is to discover new metal complexes, potentially using earth-abundant metals like iron, that can catalyze the synthesis with even greater efficiency and under greener conditions. researchgate.net The table below summarizes some contemporary catalytic approaches that pave the way for future research.

| Catalytic System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| CuBr / Ionic Liquid | Propargylic alcohols, 2-aminoethanols, CO₂ | High turnover number, works at 1 atm CO₂, recyclable system. | mdpi.com |

| Polystyrene-supported TBD | Epoxy amines, CO₂ | Halide-free, stable organocatalyst suitable for continuous flow synthesis. | rsc.org |

| Nano-SiO₂-supported Ionic Liquid | Propargylic amines, CO₂ | Heterogeneous catalyst, easily separable and reusable, high yields under mild conditions. | mdpi.com |

| Fe-iminopyridine complexes | Aziridines, CO₂ | Utilizes an earth-abundant metal, promotes green CO₂ recycling. | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation

A profound understanding of reaction mechanisms is fundamental to the rational design of more efficient synthetic processes. Future research on this compound will heavily rely on the application of advanced analytical techniques to unravel the intricate details of its formation and subsequent reactions.

A significant trend is the use of in-situ and operando spectroscopic methods, which allow for the real-time monitoring of reactions as they occur. scilit.com Techniques such as operando Fourier Transform Infrared (FTIR) spectroscopy and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying transient intermediates and catalytic species that exist only within the reaction cycle. scilit.comresearchgate.net This approach provides direct evidence for proposed mechanistic pathways, moving beyond the limitations of analyzing only starting materials and final products.

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly synergistic role with experimental studies. nih.govuv.esresearchgate.net DFT calculations are invaluable for modeling reaction pathways, calculating the energies of transition states and intermediates, and explaining observed stereochemical outcomes. uv.esresearchgate.netbeilstein-journals.org For instance, DFT can help elucidate whether a reaction proceeds through a concerted or stepwise mechanism, or why a particular catalyst favors the formation of one stereoisomer over another. uv.esbeilstein-journals.org The combination of high-level computational modeling with precise experimental data will enable a comprehensive understanding of the factors governing the synthesis of oxazolidinones.

Future studies will likely focus on:

Mapping Potential Energy Surfaces: Using DFT to model the entire reaction coordinate for different catalytic systems to identify the lowest energy pathways. beilstein-journals.org

Characterizing Catalyst-Substrate Interactions: Employing techniques like X-ray crystallography and advanced NMR to determine the precise structure of catalyst-substrate complexes, providing insight into the mode of activation. nih.gov

Kinetic Isotope Effect Studies: Utilizing isotopic labeling to probe rate-determining steps and elucidate the nature of bond-forming and bond-breaking events in transition states. irma-international.org

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Future research in this area will focus on several key applications:

Reaction Optimization: AI algorithms, such as Bayesian optimization, can efficiently explore a vast parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for synthesizing this compound with maximum yield and purity, minimizing the number of required experiments. researchgate.net

Catalyst Design: Machine learning can identify crucial molecular descriptors of catalysts that correlate with high activity and selectivity. This knowledge can guide the in silico design of novel, more effective catalysts before they are ever synthesized in the lab.

Retrosynthetic Planning: AI tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that might be overlooked by human chemists. preprints.org

| AI/ML Application | Description | Potential Impact on Synthesis | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Training models (e.g., random forest, neural networks) on existing reaction data to predict yields and selectivity for new reactions. | Reduces trial-and-error experimentation; minimizes waste of valuable starting materials. | eurekalert.orgpharmaceutical-technology.com |

| Automated Pathway Optimization | Using algorithms to systematically explore reaction parameters and identify optimal conditions. | Accelerates process development; improves reaction efficiency and cost-effectiveness. | preprints.orgresearchgate.net |

| In Silico Catalyst Design | Identifying key structural features of catalysts that lead to high performance and guiding the design of new catalysts. | Streamlines the discovery of novel, highly efficient catalysts. | researchgate.net |

| Retrosynthetic Analysis | Generating novel and efficient multi-step synthesis plans for target molecules and their analogues. | Facilitates the rapid development of synthetic routes for new derivatives. | preprints.org |

Expansion of Synthetic Utility in Unexplored Chemical Transformations

While this compound and its relatives are well-established as reliable chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions, there remains significant potential to expand their utility into unexplored areas of chemical synthesis. rsc.orgresearchgate.net Future academic research will likely focus on leveraging the unique stereoelectronic properties of this scaffold to control stereochemistry in a wider array of complex transformations.

A key direction will be the application of these auxiliaries in novel asymmetric reactions. This could include:

Asymmetric Cycloadditions: While their use in Diels-Alder reactions is known, further exploration of their utility in other cycloadditions, such as [3+2] or [4+3] reactions, could provide access to complex polycyclic systems with high stereocontrol. nih.gov

Catalytic Enantioselective Transformations: Designing modified oxazolidinone auxiliaries that can participate in or direct catalytic enantioselective processes, potentially acting as chiral ligands for transition metals.

Radical Reactions: Investigating the use of these auxiliaries to control stereochemistry in radical-mediated transformations, a challenging but increasingly important area of synthesis.

Another avenue involves the development of novel, multifunctional auxiliaries derived from the this compound core. For example, recent work on cysteine-derived oxazolidinones has demonstrated their use in mediating chemoselective N-to-S acyl transfers, enabling the synthesis of valuable thioesters and noncanonical amino acids. digitellinc.com This highlights the potential for creating new auxiliaries with built-in reactivity that can be exploited in novel synthetic cascades.

The application of these auxiliaries in the total synthesis of complex, biologically active natural products will continue to be a major driver of research. rsc.orgfigshare.com The challenge will be to apply them in increasingly sophisticated contexts, such as in multicomponent reactions or late-stage functionalizations, to construct intricate molecular architectures with high efficiency and stereochemical precision. figshare.com The ultimate goal is to broaden the toolkit available to synthetic chemists, enabling the construction of previously inaccessible chiral molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.